Penilloic Acids of Nafcillin
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Overview
Description
Penilloic Acids of Nafcillin are a type of impurity found in the antibiotic Nafcillin . They belong to the Nafcillin Sodium API family . Nafcillin is a semi-synthetic antibiotic derived from 6-amino-penicillanic acid . It is a penicillin derivative antibiotic used to treat susceptible staphylococcal infections .
Synthesis Analysis
A simple and practical procedure for the conversion of penicilloic acid derivatives into corresponding penilloic acid derivatives has been described . This involves using mild reduced pressure (vacuum) in the presence of inorganic acid either in water or in a mixture of water and water miscible organic solvent .
Molecular Structure Analysis
The molecular formula of this compound is C20 H24 N2 O4 S . The molecular weight is 388.48 .
Chemical Reactions Analysis
Penilloic acid, one of the main metabolites/impurities (MIs) of penicillin, could trigger non-allergic hypersensitivity reactions (NAHRs) via inducing increased vascular permeability . Other MIs did not exhibit a similar effect .
Scientific Research Applications
Clinical Applications : Nafcillin is used in treating severe staphylococcal diseases. It offers advantages like acid stability and greater in vitro activity against staphylococci compared to other drugs in its class (Eickhoff, Kislak, & Finland, 1965).
Pharmacology and Distribution : Studies have shown that Nafcillin is more effective than methicillin against gram-positive cocci and is relatively non-toxic. It penetrates various organs and tissues, with significant concentrations found in the bile, kidney, lung, heart, spleen, and liver (Glassman, Warren, Rosenman, & Agersborg, 1964).
Absorption, Metabolism, and Excretion : Nafcillin is effective against penicillin G-resistant staphylococci, with its absorption, metabolism, and excretion patterns well-studied in animals. It achieves maximum plasma levels quickly after administration and is detectable in major organs and tissues (Walkenstein, Wiser, Leboutillier, Gudmundsen, & Kimmel, 1963).
Inhibitory Properties : Penilloic acids, including those derived from Nafcillin, have been studied for their potential as reversible inhibitors of penicillinases, with implications for antibiotic resistance management (Kiener & Waley, 1978).
Food Processing Effects : Nafcillin's degradation products, such as penilloic acids, have been studied in the context of food processing, particularly in dairy products. This research is vital for understanding the impacts of antibiotic residues in food (Grunwald & Petz, 2003).
Mechanism of Action
Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .
Safety and Hazards
Penilloic Acids of Nafcillin may cause an allergic skin reaction . Nafcillin, from which Penilloic Acids are derived, is a semisynthetic antibiotic substance derived from 6-amino-penicillanic acid . The drugs in this class are highly resistant to inactivation by staphylococcal penicillinase and are active against penicillinase-producing and non penicillinase-producing strains of Staphylococcus species .
Future Directions
Research has found that penilloic acid, one of the main MIs of penicillin, could trigger NAHRs via inducing increased vascular permeability . This study revealed that penilloic acid was the chief culprit involved in penicillin-induced immediate NAHRs in mice, which mainly associated with direct stimulation of vascular hyperpermeability and exudative inflammation . The activations of arachidonic acid metabolites (AAMs) and RhoA/ROCK signaling pathway played important roles in these reactions . This could be a potential area for future research.
Properties
IUPAC Name |
(4S)-2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)/t15?,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHZZRUECRWKAX-LWKPJOBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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